(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one
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Overview
Description
(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is also known as a Schiff base, which is formed by the condensation of an amine with a carbonyl compound. The structure of this compound includes a phenyl group and a 4-methylphenyl group attached to the imine functionality, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one typically involves the condensation reaction between 4-methylbenzylamine and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and water is removed as a byproduct. The reaction can be catalyzed by an acid, such as hydrochloric acid, to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to the compound’s observed biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-Methoxyphenyl)imino]-1-phenylethan-1-one
- (2E)-2-[(4-Chlorophenyl)imino]-1-phenylethan-1-one
- (2E)-2-[(4-Fluorophenyl)imino]-1-phenylethan-1-one
Uniqueness
(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more soluble in organic solvents and potentially enhancing its interaction with biological membranes. This structural feature can differentiate it from other similar compounds and contribute to its distinct properties and applications.
Properties
CAS No. |
6394-69-0 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(4-methylphenyl)imino-1-phenylethanone |
InChI |
InChI=1S/C15H13NO/c1-12-7-9-14(10-8-12)16-11-15(17)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
WNTYCPAEUVXQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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